Benzyl 2,6-diaminohexanoate dihydrochloride
Description
Benzyl 2,6-diaminohexanoate dihydrochloride (CAS 16142-09-9) is a lysine derivative with a benzyl ester group and two amine functionalities. Its molecular formula is C₁₃H₂₂Cl₂N₂O₂, and it has a molecular weight of 309.23 g/mol . The compound requires storage at 2–8°C under an inert atmosphere to maintain stability.
Structurally, it consists of a hexanoic acid backbone substituted with two amino groups at positions 2 and 6, esterified with benzyl alcohol, and stabilized as a dihydrochloride salt.
Properties
Molecular Formula |
C13H22Cl2N2O2 |
|---|---|
Molecular Weight |
309.2 g/mol |
IUPAC Name |
benzyl 2,6-diaminohexanoate;dihydrochloride |
InChI |
InChI=1S/C13H20N2O2.2ClH/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;;/h1-3,6-7,12H,4-5,8-10,14-15H2;2*1H |
InChI Key |
JKVQJCVWGBIKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes
The synthesis of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride typically involves the esterification of lysine followed by benzyl protection. The process can be broken down into several key steps:
Esterification : The first step involves converting lysine into its benzyl ester. This is often achieved using thionyl chloride (SOCl₂) as a reagent under reflux conditions. Thionyl chloride acts as a chlorinating agent, facilitating the formation of the ester bond.
Benzyl Protection : After esterification, the amino groups are protected with benzyl groups. This step is crucial for enhancing the stability and reactivity of the compound in subsequent reactions.
Reaction Conditions
The synthesis is typically carried out in a controlled environment to ensure high yield and purity:
Solvents : Common solvents used include dichloromethane (DCM) or chloroform, which facilitate the reaction by dissolving reactants and reagents efficiently.
Temperature : The reaction is often conducted under reflux conditions to ensure complete conversion of reactants into products.
Purification : After synthesis, the compound is purified using techniques such as crystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production follows similar synthetic routes but on a larger scale:
Large-Scale Reactors : The synthesis is carried out in large reactors with controlled conditions to ensure high yield and purity.
Purification Techniques : Industrial-scale purification often involves crystallization or large-scale chromatography to achieve the desired purity levels.
Data Table: Stock Solution Preparation
| Amount of Compound | Concentration | Volume of Solvent Required |
|---|---|---|
| 1 mg | 1 mM | 3.2338 mL |
| 5 mg | 1 mM | 16.1692 mL |
| 10 mg | 1 mM | 32.3384 mL |
| 1 mg | 5 mM | 0.6468 mL |
| 5 mg | 5 mM | 3.2338 mL |
| 10 mg | 5 mM | 6.4677 mL |
| 1 mg | 10 mM | 0.3234 mL |
| 5 mg | 10 mM | 1.6169 mL |
| 10 mg | 10 mM | 3.2338 mL |
Note: The volumes are calculated based on the molecular weight of the compound and the desired concentration.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
(S)-Benzyl 2,6-diaminohexanoate Dihydrochloride
(S)-Benzyl 2,6-diaminohexanoate dihydrochloride is a chemical compound classified as an amino acid derivative, specifically a derivative of lysine. It is utilized in chemical and biological research because of its unique properties and potential therapeutic uses.
Scientific Research Applications
- (S)-Benzyl 2,6-diaminohexanoate dihydrochloride is used as a substrate for enzymes involved in amino acid metabolism and may influence biochemical pathways.
- Drug Development Research indicates potential therapeutic properties, making it a subject of investigation in drug synthesis and development.
- Enzyme Mechanisms Its ability to modulate enzyme mechanisms also suggests applications in studying protein interactions and cellular processes.
Synthesis
The synthesis of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride typically involves several steps, which are scaled up in industrial settings using continuous flow reactors and optimized conditions to maximize yield and purity.
Interaction Studies
Interaction studies involving (S)-Benzyl 2,6-diaminohexanoate dihydrochloride focus on its role as a substrate for enzymes and its effects on various biological pathways. These studies reveal how the compound influences enzyme kinetics and protein interactions, contributing to the understanding of amino acid metabolism and related biochemical processes.
Tert-butyl (2S)-2,6-diaminohexanoate Dihydrochloride
Tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride has a wide range of applications in scientific research.
Scientific Research Applications
- Chemistry It is used as a building block in organic synthesis and as a protecting group for amino acids.
- Biology It is employed in the study of enzyme mechanisms and protein structure.
- Medicine It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
- Industry It is utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Chemical Reactions
Tert-butyl (2S)-2,6-diaminohexanoate dihydrochloride can undergo various chemical reactions:
- Oxidation The amino groups can be oxidized to form corresponding nitro or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction The ester group can be reduced to form the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
- Substitution The amino groups can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Mechanism of Action
The mechanism of action of (S)-Benzyl 2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, participate in catalytic cycles, and influence biochemical pathways. The exact mechanism depends on the context of its use, such as in enzymatic reactions or as a therapeutic agent.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural similarities with benzyl 2,6-diaminohexanoate dihydrochloride but differ in ester groups, substituents, or protective moieties:
Physicochemical Properties
- Lipophilicity : The benzyl ester derivative exhibits higher lipophilicity than ethyl or methyl esters due to the bulky aromatic benzyl group. This property may enhance blood-brain barrier penetration or cellular uptake .
- Solubility : Methyl and ethyl esters (e.g., CAS 26348-70-9, 5721-12-0) demonstrate greater solubility in aqueous or polar solvents compared to the benzyl variant, which is more suited for lipid-rich environments .
- Stability : The benzyl group may confer stability against enzymatic hydrolysis in vivo, whereas methyl/ethyl esters could be more prone to metabolic cleavage .
Research and Application Insights
- Pharmacological Potential: The benzyl ester’s lipophilicity makes it a candidate for prodrug development, whereas methyl/ethyl esters are often used in peptide synthesis due to their solubility .
Biological Activity
Benzyl 2,6-diaminohexanoate dihydrochloride, also known as (S)-Benzyl 2,6-diaminohexanoate dihydrochloride, is a novel amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in various biochemical and therapeutic contexts.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 309.2 g/mol
- Structure : The presence of a benzyl ester group enhances its stability and reactivity compared to other amino acid derivatives .
The biological activity of this compound is primarily linked to its interactions with biological macromolecules. It acts as a substrate for enzymes involved in amino acid metabolism and can influence various biochemical pathways. Its unique structure allows it to modulate enzyme mechanisms, making it valuable for studying protein interactions and cellular processes.
Therapeutic Potential
Research indicates that this compound may possess therapeutic properties, particularly in drug synthesis and development. It has been investigated for its potential roles in:
- Protein Synthesis : The compound is utilized in studies related to protein synthesis and enzyme activity, providing insights into biochemical mechanisms.
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific data on these activities are still emerging .
- Cancer Research : The compound's structural similarity to other therapeutic agents positions it as a candidate for further investigation in cancer treatment strategies .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Weight | Antimicrobial Activity | Cytotoxicity Profile |
|---|---|---|---|
| This compound | 309.2 g/mol | Moderate (needs study) | Low (promising) |
| Ethyl 2,6-diaminohexanoate dihydrochloride | 247.16 g/mol | High (established) | Moderate |
Q & A
Basic Questions
Q. What are the critical storage conditions for benzyl 2,6-diaminohexanoate dihydrochloride to maintain its stability in experimental settings?
- Answer: The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C to prevent degradation. Exposure to moisture or oxygen can lead to hydrolysis or oxidation, compromising its integrity for downstream applications .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer: Multi-step synthesis using protective groups (e.g., benzyloxycarbonyl) is recommended. For example, coupling 5-chloro-2-methyl-aminobenzophenone with protected lysine derivatives under controlled pH and temperature conditions can enhance yield. Purification via recrystallization or column chromatography ensures high purity .
Q. What analytical techniques are essential for characterizing this compound?
- Answer: Key methods include:
- Nuclear Magnetic Resonance (NMR): To confirm structural integrity (e.g., H and C NMR).
- Mass Spectrometry (MS): For molecular weight validation.
- Elemental Analysis: To verify stoichiometry (CHClNO) .
Q. How is this compound utilized in peptide synthesis?
- Answer: The compound serves as a lysine derivative with a benzyl ester group, enabling controlled peptide elongation. For instance, it is used in solid-phase synthesis with reagents like HOBt and EDCI to form stable amide bonds. Deprotection under acidic conditions (e.g., HCl) releases the free amino group for subsequent reactions .
Q. What safety protocols are critical when handling this compound?
- Answer: Use personal protective equipment (PPE), including gloves and goggles, due to its potential irritancy. Work in a fume hood to avoid inhalation, and dispose of waste according to hazardous chemical guidelines. Refer to GHS hazard statements (e.g., H315, H319) for specific precautions .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in modulating biological pathways?
- Answer: Structural analogs (e.g., piperidin-4-amine derivatives) interact with enzymes or receptors (e.g., TNF-α, kinases) via hydrogen bonding and hydrophobic interactions. Computational docking studies and competitive binding assays (e.g., SPR) validate target specificity and affinity .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
- Answer: Accelerated stability testing (e.g., 40°C/75% RH for 6 months) reveals degradation via ester hydrolysis, producing 2,6-diaminohexanoic acid and benzyl alcohol. HPLC or LC-MS tracks degradation kinetics, while Arrhenius modeling predicts shelf-life under standard storage conditions .
Q. What strategies enhance the compound’s application in co-delivery systems for therapeutics like siRNA or methotrexate?
- Answer: Incorporating the compound into polypeptide nanoplatforms improves cellular uptake. For example, its amine groups facilitate covalent conjugation with drug payloads, while in vivo studies (e.g., murine models) assess biodistribution and efficacy via fluorescence imaging or ELISA .
Q. How do structural modifications (e.g., fluorination or ester substitution) alter the compound’s pharmacokinetic profile?
- Answer: Fluorinated analogs (e.g., 2,6-difluorobenzyl derivatives) exhibit enhanced metabolic stability and blood-brain barrier penetration, validated by pharmacokinetic assays (e.g., plasma half-life measurement). Ester group replacement (e.g., ethyl to methyl) affects solubility and logP values, quantified using shake-flask methods .
Q. What comparative studies exist between this compound and its lysine-based analogs in enzyme inhibition?
- Answer: Studies using horseradish peroxidase (HRP) assays demonstrate that the benzyl ester group enhances substrate binding compared to ethyl esters. IC values and kinetic parameters (e.g., , ) are determined via spectrophotometric methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
